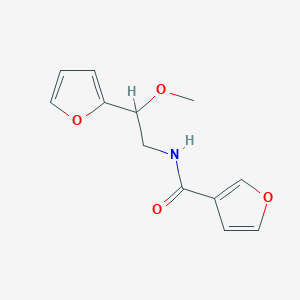
N-(2-(furan-2-yl)-2-methoxyethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-methoxyethyl)furan-3-carboxamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FFA4 agonists are a class of compounds that activate free fatty acid receptor 4 (FFA4), a G protein-coupled receptor that is expressed in various tissues in the body. The activation of FFA4 has been linked to various physiological processes, including glucose homeostasis, insulin secretion, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis of furan derivatives, including compounds structurally related to N-(2-(furan-2-yl)-2-methoxyethyl)furan-3-carboxamide, involves coupling reactions and electrophilic substitution reactions. Aleksandrov et al. (2017) described the synthesis of furan carboxamides through the coupling of furan-2-carbonyl chloride with different amines, followed by reactions such as nitration, bromination, formylation, and acylation to obtain various furan derivatives Aleksandrov & El’chaninov, 2017.
Antimicrobial Activity
Furan-3-carboxamides exhibit significant antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Zanatta et al. (2007) synthesized a series of furan-3-carboxamides and demonstrated their in vitro antimicrobial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents Zanatta et al., 2007.
Material Science Applications
In the realm of materials science, furan-2,5-dicarboxylic acid (FDCA)-based polyamides represent a sustainable alternative to polyphthalamides, demonstrating applications as high-performance materials. Jiang et al. (2015) successfully synthesized poly(octamethylene furanamide) via enzymatic polymerization, showcasing the potential of furan derivatives in creating environmentally friendly polymers Jiang et al., 2015.
Enzymatic Catalysis
Furan-2,5-dicarboxylic acid is also a target molecule in the enzymatic oxidation of 5-hydroxymethylfurfural (HMF), a reaction that involves multiple oxidation steps. Dijkman et al. (2014) discovered an FAD-dependent enzyme capable of converting HMF to FDCA efficiently, highlighting the importance of enzymatic processes in producing biobased platform chemicals Dijkman et al., 2014.
Antiviral Activities
Furan-carboxamide derivatives have been explored for their potential as inhibitors of lethal H5N1 influenza A viruses. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and identified compounds with potent anti-influenza activity, demonstrating the therapeutic potential of these molecules against viral infections Yongshi et al., 2017.
Mecanismo De Acción
Target of Action
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide, also known as N-(2-(furan-2-yl)-2-methoxyethyl)furan-3-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in various disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy
Action Environment
The synthesis of furan derivatives involves various methods and structural reactions , which could potentially be influenced by environmental factors
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-11(10-3-2-5-17-10)7-13-12(14)9-4-6-16-8-9/h2-6,8,11H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTAFQXUVHKGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=COC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2438576.png)
![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)
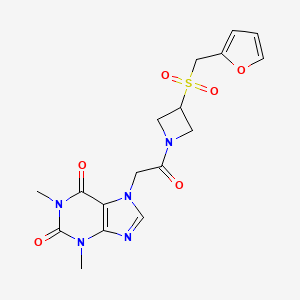
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2438585.png)
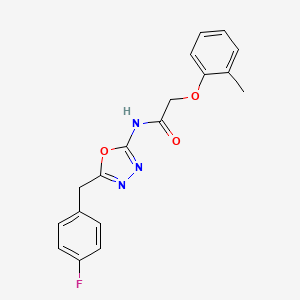
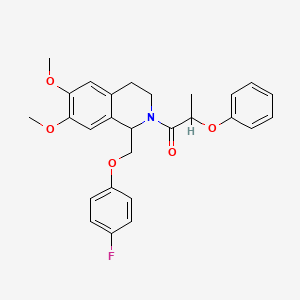
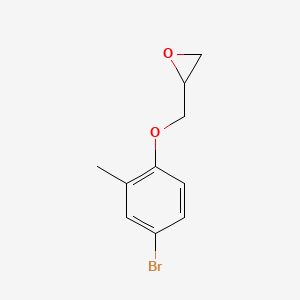
![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)
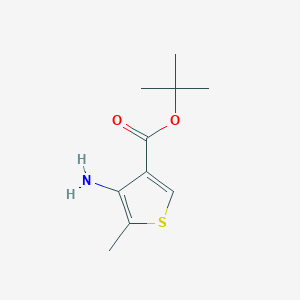
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2438594.png)
![2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2438595.png)
![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)
![(1R,5S)-3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2438598.png)